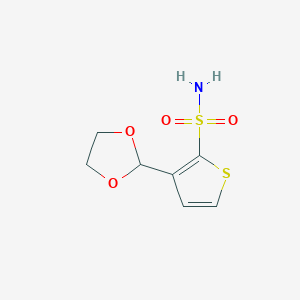

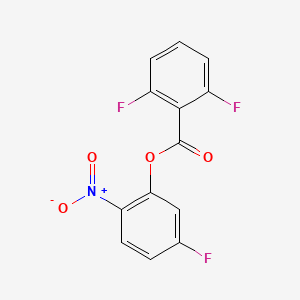

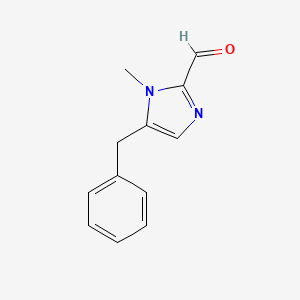

![molecular formula C10H9ClN2O2 B2979890 Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1427402-85-4](/img/structure/B2979890.png)

Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate” is a chemical compound . It belongs to the class of compounds known as imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazopyridines can be synthesized using a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .

Chemical Reactions Analysis

The typical procedure for the synthesis of imidazopyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Regioselective Synthesis of Heterocycles

A study by Drev et al. (2014) highlights the regioselective synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, via treatment with various reagents, demonstrating the chemical versatility of similar compounds in synthesizing biologically active molecules (Drev et al., 2014).

Catalytic Activity in Organic Synthesis

Akkoç et al. (2016) described the synthesis and characterization of benzimidazolium salts and their catalytic activity in carbon–carbon bond-forming reactions. This research illustrates the potential of similar compounds in facilitating complex organic syntheses, which could be applicable to the synthesis or modification of Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate (Akkoç et al., 2016).

Synthesis of Imidazo[1,2-a]pyridines

Mohan et al. (2013) reported on the aqueous synthesis of methylimidazo[1,2-a]pyridines, showcasing methods that might be adapted for the synthesis or functionalization of this compound, highlighting the versatility of water-mediated reactions (Mohan et al., 2013).

Potential Biological Activities

Anticancer Activity

A study by Almeida et al. (2018) on selenylated imidazo[1,2-a]pyridines against breast cancer cells illustrates the type of biological activity that can be investigated for compounds structurally related to this compound. Such compounds were shown to have cytotoxic effects and induce apoptosis, suggesting potential anticancer applications (Almeida et al., 2018).

Direcciones Futuras

Imidazopyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the future directions of “Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate” could involve further exploration of its potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-6-3-7(11)4-8-9(10(14)15-2)12-5-13(6)8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAQDXKIBMPYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(N=CN12)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

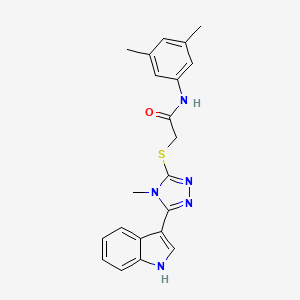

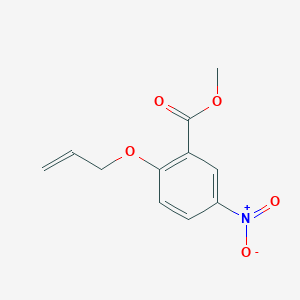

![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2979811.png)

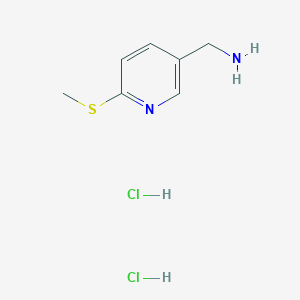

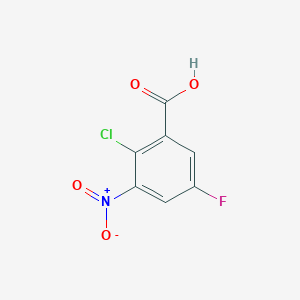

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2979816.png)

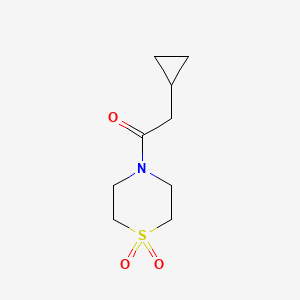

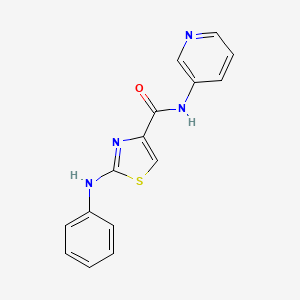

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2979823.png)

![3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2979826.png)

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2979829.png)